1-(1-Azabicyclo[2.2.2]octan-2-yl)ethan-1-one
Description
1-(1-Azabicyclo[2.2.2]octan-2-yl)ethan-1-one is a bicyclic tertiary amine derivative featuring a rigid 1-azabicyclo[2.2.2]octane scaffold with a ketone functional group at the 2-position. This structure confers unique physicochemical properties, including enhanced metabolic stability and conformational rigidity, which are advantageous in medicinal chemistry and drug design. The compound’s bicyclic framework mimics natural alkaloids, making it a candidate for targeting nicotinic acetylcholine receptors (nAChRs) and other neurological targets .
Properties
IUPAC Name |
1-(1-azabicyclo[2.2.2]octan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-7(11)9-6-8-2-4-10(9)5-3-8/h8-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYWQHIHZWIDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2CCN1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30665863 | |
| Record name | 1-(1-Azabicyclo[2.2.2]octan-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30665863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106824-75-3 | |
| Record name | 1-(1-Azabicyclo[2.2.2]octan-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30665863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Azabicyclo[2.2.2]octan-2-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-azabicyclo[2.2.2]octane with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 1-(1-Azabicyclo[2.2.2]octan-2-yl)ethan-1-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-(1-Azabicyclo[2.2.2]octan-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Key Chemical Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to ketones or carboxylic acids | Potassium permanganate |
| Reduction | Forms amines or alcohols | Lithium aluminum hydride |
| Substitution | Produces substituted derivatives | Alkyl halides in the presence of a base |
Chemistry
In organic chemistry, 1-(1-Azabicyclo[2.2.2]octan-2-yl)ethan-1-one serves as an essential building block for synthesizing complex molecules and as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions enhances its utility in various synthetic pathways.
Biology
The compound is studied for its biological activity, particularly its interactions with biomolecules. Research has indicated potential applications in neuropharmacology due to its structural similarity to known neurotransmitter systems.
Case Study: Muscarinic Receptor Interaction
A study evaluated derivatives of azabicyclo compounds as ligands for muscarinic receptors, highlighting their potential role in drug development for neurological disorders .
Medicine
In medicinal chemistry, 1-(1-Azabicyclo[2.2.2]octan-2-yl)ethan-1-one is investigated for pharmacological properties such as analgesic and anti-inflammatory effects. Its unique bicyclic structure may contribute to its efficacy as a therapeutic agent.
Case Study: Pharmacokinetics
Research on pharmacokinetic parameters demonstrated how modifications of azabicyclo structures can enhance bioavailability and therapeutic efficacy in animal models .
Industry
The compound finds applications in the synthesis of specialty chemicals and materials, particularly in the production of agrochemicals and pharmaceuticals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(1-Azabicyclo[2.2.2]octan-2-yl)ethan-1-one involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s reactivity allows it to participate in enzyme-catalyzed reactions, affecting cellular processes.
Comparison with Similar Compounds
Structural Analogues within the 1-Azabicyclo[2.2.2]octane Family
1-Azabicyclo[2.2.2]octan-3-one, 2-methylene (CAS 5291-26-9)
- Structure : Differs by a methylene group at the 3-position instead of a ketone.
- Properties: Molecular Formula: C₈H₁₁NO Boiling Point: 91–92°C (7 Torr) pKa: 4.15 ± 0.20 (predicted)
- Applications: Used as an intermediate in synthesizing bioactive molecules.
Aceclidine ((3R)-1-Azabicyclo[2.2.2]oct-3-yl acetate)
- Structure : Contains an acetate ester at the 3-position.
- Applications : A clinically validated muscarinic agonist for glaucoma treatment. The ester group enhances bioavailability compared to ketone-containing analogues, highlighting the impact of functional groups on therapeutic utility .
Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate
- Structure : Features a carboxylate ester at the 4-position.
- Synthesis : Prepared via lithium diisopropylamide (LDA)-mediated cyclization of ethyl 1-(2-chloroethyl)piperidine-4-carboxylate .
- Role : Intermediate in synthesizing umeclidinium bromide, a long-acting muscarinic antagonist for COPD. The carboxylate group facilitates salt formation, improving solubility .
Functional and Bicyclic Framework Variants
TC-1698 and TC-1709
- Structures: 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane and 2-(3-pyridyl)-1-azabicyclo[3.2.1]octane.
- Key Differences : Larger bicyclic frameworks ([3.2.2] and [3.2.1] vs. [2.2.2]) and pyridyl substituents.
- Activity : High α4β2 nAChR affinity (Ki = 0.78 nM and 2.5 nM, respectively). The expanded ring systems enhance receptor binding compared to smaller scaffolds .
N-[4-({[(2R,4S,5R)-5-[3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl]-1-azabicyclo[2.2.2]octan-2-yl]methyl}sulfamoyl)phenyl]acetamide
- Structure : Contains a furan-pyrazole substituent and sulfonamide linkage.
- Activity : Acts as an HSP40/JDP inhibitor, suppressing cancer cell migration via DNAJA1 and mutant p53 pathways. The bulky substituents likely improve target specificity compared to simpler ketone derivatives .
Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Formula | Key Functional Groups | Boiling Point/°C | pKa | Biological Target |
|---|---|---|---|---|---|
| Target Compound | C₉H₁₅NO | 2-keto | N/A | ~8.5* | nAChRs (predicted) |
| 1-Azabicyclo[2.2.2]octan-3-one, 2-methylene | C₈H₁₁NO | 3-methylene | 91–92 (7 Torr) | 4.15 | Synthetic intermediate |
| Aceclidine | C₉H₁₅NO₂ | 3-acetate ester | N/A | ~7.5† | Muscarinic receptors |
| TC-1698 | C₁₃H₁₈N₂ | 3-pyridyl, [3.2.2] framework | N/A | N/A | α4β2 nAChRs (Ki = 0.78 nM) |
*Estimated based on analogous bicyclic amines. †Experimentally determined for Aceclidine.
Biological Activity
1-(1-Azabicyclo[2.2.2]octan-2-yl)ethan-1-one, a bicyclic compound featuring a nitrogen atom, has garnered attention in various fields, particularly in medicinal chemistry. This compound is characterized by its unique structure, which imparts specific chemical properties that may influence its biological activity.
The molecular formula of 1-(1-Azabicyclo[2.2.2]octan-2-yl)ethan-1-one is , with a molecular weight of approximately 153.22 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a versatile candidate for research applications.
| Property | Value |
|---|---|
| Molecular Formula | C9H15NO |
| Molecular Weight | 153.22 g/mol |
| CAS Number | 106824-75-3 |
The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through hydrogen bonding and coordination with metal ions. The nitrogen atom in the bicyclic structure plays a crucial role in these interactions, influencing various biochemical pathways and potentially modulating enzyme activities.
Biological Activity
Research indicates that 1-(1-Azabicyclo[2.2.2]octan-2-yl)ethan-1-one exhibits significant biological activities, including:
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound show selective cytotoxicity against certain cancer cell lines. For instance, compounds structurally related to this bicyclic framework have been tested against human colon carcinoma cells, revealing promising selectivity and efficacy .
- Neuropharmacological Effects : The compound's structural similarities to known neuroactive agents suggest potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier could be explored for developing treatments for conditions such as anxiety or depression.
Case Studies and Research Findings
Several studies have investigated the biological effects of 1-(1-Azabicyclo[2.2.2]octan-2-yl)ethan-1-one and its analogs:
- In Vitro Studies : A study involving the synthesis of various azabicyclic compounds demonstrated that certain derivatives exhibited significant cytotoxic effects against human ovarian carcinoma cells, highlighting the potential for further development into therapeutic agents .
- Pharmacological Investigations : Research has focused on the pharmacodynamics of related compounds, suggesting that their interaction with neurotransmitter systems may lead to anxiolytic or antidepressant effects .
- Synthetic Applications : The compound serves as a building block in organic synthesis, facilitating the development of more complex molecules with potential biological activity .
Summary of Biological Activities
The following table summarizes key findings related to the biological activity of 1-(1-Azabicyclo[2.2.2]octan-2-yl)ethan-1-one:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
